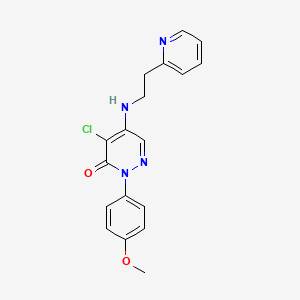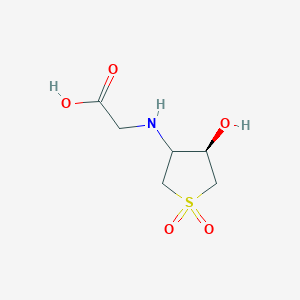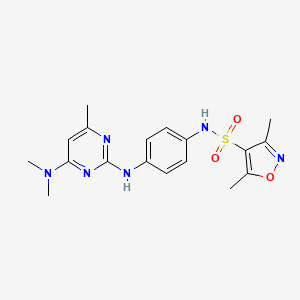
4-Chloro-2-(4-methoxyphenyl)-5-((2-(2-pyridinyl)ethyl)amino)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-(4-methoxyphenyl)-5-((2-(2-pyridinyl)ethyl)amino)-3(2H)-pyridazinone, also known as CMPPA, is a heterocyclic organic compound that has been studied extensively in recent years due to its potential applications in scientific research. CMPPA is a versatile molecule that can be used in a variety of ways, from synthesizing new compounds to studying the effects of drugs on biological systems.
Scientific Research Applications
Synthesis and Chemical Properties
Research on pyridazinone compounds and their analogs has revealed significant insights into their synthesis and chemical properties. Vicinally disubstituted pyridazinones, for example, have been identified as potent and selective COX-2 inhibitors, with specific compounds showing excellent selectivity and high oral anti-inflammatory potency (Asif, 2016). Another study focuses on the synthetic protocols of pyridazine and pyridazone analogs, demonstrating the variety of biological activities associated with these compounds, particularly in relation to the cardiovascular system (Jakhmola et al., 2016). These findings highlight the compound's relevance in developing pharmaceuticals targeting specific biological pathways.
Pharmacological Applications
The pharmacological applications of pyridazinones and their derivatives are vast, encompassing areas such as anticancer drug research and the development of neuroprotective agents. One study reviews the tumor specificity and keratinocyte toxicity of various compounds, identifying specific derivatives with high tumor specificity and minimal toxicity, indicating their potential in cancer treatment (Sugita et al., 2017). Another area of interest is the design of p38α MAP kinase inhibitors, where tri- and tetra-substituted imidazole scaffolds, similar in structure to the compound of interest, have shown promise as selective inhibitors with potential therapeutic applications (Scior et al., 2011).
Safety and Environmental Impact
Concerning safety and environmental impact, research has also focused on the toxicological aspects of related chemical compounds. For instance, methoxychlor, a pesticide with proestrogenic activity, has been studied for its adverse effects on fertility and development, providing a model for understanding the environmental and health impacts of similar compounds (Cummings, 1997).
properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-5-(2-pyridin-2-ylethylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-25-15-7-5-14(6-8-15)23-18(24)17(19)16(12-22-23)21-11-9-13-4-2-3-10-20-13/h2-8,10,12,21H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTGJAKZMUFDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCCC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2572676.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2572678.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate](/img/structure/B2572679.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2572682.png)
![3-[(5-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2572683.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572691.png)


